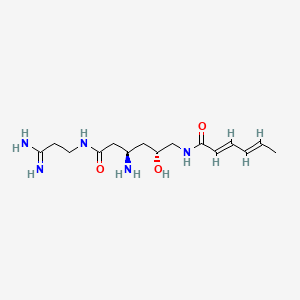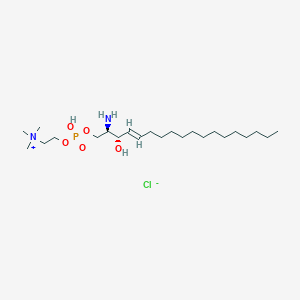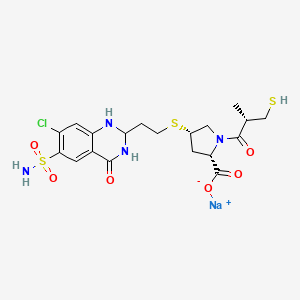
SU11274
Übersicht
Beschreibung
The Met Kinase Inhibitor, also referenced under CAS 658084-23-2, controls the biological activity of Met Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . The c-Met tyrosine kinase plays an important role in human cancers . Preclinical studies demonstrated that c-Met is over-expressed, mutated, and amplified in a variety of human tumor types .
Synthesis Analysis
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition have been designed . The design and synthesis of a new set of derivatives bearing pyrazolo [3,4- b ]pyridine, pyrazolo [3,4- b ]thieno [3,2-e]pyridine, and pyrazolo [3,4- d ]thiazole-5-thione scaffolds were utilized .
Molecular Structure Analysis
The c-Met tyrosine kinase or hepatocyte growth factor receptor (HGFR) is a member of receptor tyrosine kinases (RTKs) . The heterodimer structure of c-Met which includes extracellular and transmembrane chains possesses two binding sites for monoclonal antibody and small molecule inhibitors .
Chemical Reactions Analysis
The c-Met tyrosine kinase plays a key role in the oncogenic process . Inhibition of the c-Met has emerged as an attractive target for human cancer treatment .
Wissenschaftliche Forschungsanwendungen
Hemmung der c-MET-Rezeptor-Tyrosinkinase
SU11274 ist ein selektiver, ATP-kompetitiver Inhibitor der c-MET-Rezeptor-Tyrosinkinase . Es zeigt eine gute Selektivität gegenüber c-MET gegenüber anderen Rezeptor-Tyrosinkinasen . Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Rolle von c-MET in verschiedenen zellulären Prozessen und Krankheiten.
Krebsforschung
This compound wurde in der Krebsforschung eingesetzt, insbesondere bei der Untersuchung der Zellviabilität und -motilität. Beispielsweise konnte gezeigt werden, dass es die Zellviabilität und -motilität von menschlichen Plattenepithelkarzinomzellen des Kopfes und Halses in vitro hemmt . Es hemmt auch die Zellviabilität von c-MET-exprimierenden humanen nicht-kleinzelligen Lungenkarzinomzelllinien in vitro .
Induktion von Apoptose und Zellzyklusarrest
Es wurde festgestellt, dass this compound Apoptose und Zellzyklusarrest in TPR-MET-transformierten Maus-Pre-B-Zellen (Ba/F3) induziert . Dies deutet darauf hin, dass es möglicherweise als Therapeutikum bei Krebserkrankungen eingesetzt werden könnte, die durch abnorme MET-Signalisierung angetrieben werden.
Studium von Melanom-initiierenden Zellen
Eine Studie ergab, dass this compound die Tumorigenität erhöhte und Melanom-initiierende Zellen durch bioenergetische Modulation anreicherte . Dies unterstreicht die potenzielle Rolle von this compound bei der Untersuchung der Biologie von Melanom-initiierenden Zellen und deren Reaktion auf therapeutische Interventionen.
Studium von c-MET-Mutanten
This compound behält für bestimmte c-MET-Mutanten seine Aktivität, zum Beispiel H1112Y und M1268T . Dies macht es zu einem nützlichen Werkzeug bei der Untersuchung der Funktion und des Verhaltens dieser mutierten Formen von c-MET.
Kombinationstherapie
This compound wurde in Kombination mit anderen Medikamenten auf eine verstärkte therapeutische Wirkung untersucht. Beispielsweise erzielten alle Kombinationen mit this compound einen verstärkten Effekt auf das Zellwachstum und die Apoptose . Die Kombination von this compound und Afatinib konnte die Zellviabilität bei einer Konzentration von 1 µM auf 49 % reduzieren und die apoptotischen Signale um das 2,64-fache erhöhen .
Wirkmechanismus
Target of Action
SU11274, also known as “Met Kinase Inhibitor”, primarily targets the c-Met receptor tyrosine kinase . The c-Met receptor is a key player in various physiological processes and has been associated with tumorigenesis . It is expressed in a number of solid tumors and can be activated by its ligand, hepatocyte growth factor (HGF) .
Mode of Action
This compound is an ATP-competitive inhibitor of the c-Met kinase . It shows high selectivity towards Met kinase versus other kinases such as PDGFR, EGFR, CDK2, and Src . This compound can inhibit the autophosphorylation of Met at kinase tyrosines 1234/1235 in cells expressing drug-sensitive or drug-resistant MET mutants .
Safety and Hazards
Approved hepatocyte growth factor receptor (c-MET) inhibitors cabozantinib and crizotinib show a manageable safety profile and good tolerability . Nevertheless, grade 3 or 4 and fatal or life-threatening adverse events have been observed in a small percentage of cases and have to be carefully monitored .
Zukünftige Richtungen
MET-selective tyrosine kinase inhibitors (TKIs) may become a new standard of care in NSCLC, specifically with MET exon 14 skipping mutations . A combination of MET TKIs with epidermal growth factor receptor (EGFR) TKIs may be a potential solution for MET-driven EGFR TKI resistance . Further, MET alteration (MET amplification/overexpression) may be an actionable target in gastric cancer and papillary renal cell carcinoma .
Eigenschaften
IUPAC Name |
(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJSJDOHRDAMT-KQWNVCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429552 | |
| Record name | SU11274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
658084-23-2 | |
| Record name | 658084-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU11274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU 11274 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)
![7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681086.png)
